

# 5-Methylhexanoic Acid: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Methylhexanoic acid

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An In-depth Exploration of a Branched-Chain Fatty Acid in Metabolism and Therapeutics

## Abstract

**5-Methylhexanoic acid**, a branched-chain fatty acid (BCFA), is increasingly recognized for its roles in cellular metabolism, signaling, and as a key structural motif in pharmacologically active compounds. This technical guide provides a comprehensive overview of **5-methylhexanoic acid**, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis methodologies, metabolic pathways, and analytical protocols. Particular emphasis is placed on providing structured data, detailed experimental procedures, and visual representations of key biological and experimental workflows to facilitate a deeper understanding and application in a research setting.

## Introduction

**5-Methylhexanoic acid** (isoheptanoic acid) is a saturated fatty acid characterized by a methyl group at the 5-position of its hexanoic acid backbone.<sup>[1]</sup> As a member of the branched-chain fatty acid family, it is found in various natural sources, including certain foods and as a metabolite in humans and microorganisms.<sup>[1][2]</sup> BCFAs are integral components of cell membranes, where their branched structure contributes to membrane fluidity.<sup>[1]</sup> Emerging research suggests their involvement in diverse metabolic processes, with potential implications for metabolic disorders and inflammation.<sup>[1]</sup> This guide aims to consolidate the current

technical knowledge on **5-methylhexanoic acid** to serve as a valuable resource for the scientific community.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **5-methylhexanoic acid** is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

| Property          | Value   | Source |
|-------------------|---|--------|
| Molecular Formula | C <sub>7</sub> H <sub>14</sub> O <sub>2</sub> | [1][2] |
| Molecular Weight  | 130.18 g/mol                                  | [1][2] |
| CAS Number        | 628-46-6                                      | [1][3] |
| Appearance        | Colorless liquid                              | [1]    |
| Odor              | Fatty, cheesy                                 | [1][4] |
| Boiling Point     | 216 °C  | [1][4] |
| Melting Point     | < -25 °C                                      | [1]    |
| Density           | ~0.91 g/cm <sup>3</sup>                       | [1][4] |
| Water Solubility  | Slightly soluble                              | [1][4] |
| logP              | 2.19 - 2.22                                   | [3][4] |
| pKa               | ~4.78 - 5.15                                  | [3][4] |

## Synthesis of 5-Methylhexanoic Acid and its Derivatives

The synthesis of **5-methylhexanoic acid** and its derivatives is of significant interest, particularly due to the pharmacological importance of compounds like pregabalin, (S)-3-(aminomethyl)-**5-methylhexanoic acid**. [5][6] While a specific, detailed protocol for the direct synthesis of **5-methylhexanoic acid** is not extensively documented in readily available

literature, its synthesis can be inferred from standard organic chemistry principles and from the synthesis of its precursors and derivatives.

## General Synthetic Strategy (Hypothetical)

A plausible synthetic route to **5-methylhexanoic acid** could involve the use of a Grignard reagent derived from a suitable isohexyl halide, followed by carboxylation.

### Experimental Protocol: Hypothetical Synthesis of **5-Methylhexanoic Acid**

#### Materials:

- 1-bromo-4-methylpentane
- Magnesium turnings
- Anhydrous diethyl ether
- Dry ice (solid CO<sub>2</sub>)
- Hydrochloric acid (HCl)
- Standard glassware for Grignard reaction

#### Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings. Add a small amount of 1-bromo-4-methylpentane dissolved in anhydrous diethyl ether to initiate the reaction. Once the reaction starts, add the remaining 1-bromo-4-methylpentane solution dropwise to maintain a gentle reflux.
- **Carboxylation:** Cool the Grignard reagent in an ice-salt bath. Carefully add crushed dry ice to the reaction mixture. The Grignard reagent will react with the carbon dioxide to form the magnesium salt of the carboxylic acid.
- **Hydrolysis:** After the addition of dry ice is complete, allow the mixture to warm to room temperature. Add dilute hydrochloric acid to hydrolyze the magnesium salt and protonate the

carboxylate.

- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with water and brine. Dry the ether layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. The crude **5-methylhexanoic acid** can be further purified by distillation under reduced pressure.

## Synthesis of (S)-(+)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

The synthesis of the anticonvulsant drug pregabalin, a derivative of **5-methylhexanoic acid**, is well-documented. One common approach involves the asymmetric hydrogenation of a cyano-substituted olefin.<sup>[6]</sup>

Experimental Protocol: Key Steps in the Asymmetric Synthesis of Pregabalin<sup>[6]</sup>

### 1. Asymmetric Hydrogenation:

- **Reaction:** A 3-cyano-5-methylhex-3-enoic acid salt is hydrogenated using a rhodium catalyst with a chiral ligand (e.g., Me-DuPHOS).
- **Conditions:** The reaction is typically carried out in methanol under hydrogen pressure at an elevated temperature (e.g., 55 °C).
- **Outcome:** This step yields the desired (S)-3-cyano-5-methylhexanoate with high enantiomeric excess.

### 2. Reduction of the Nitrile:

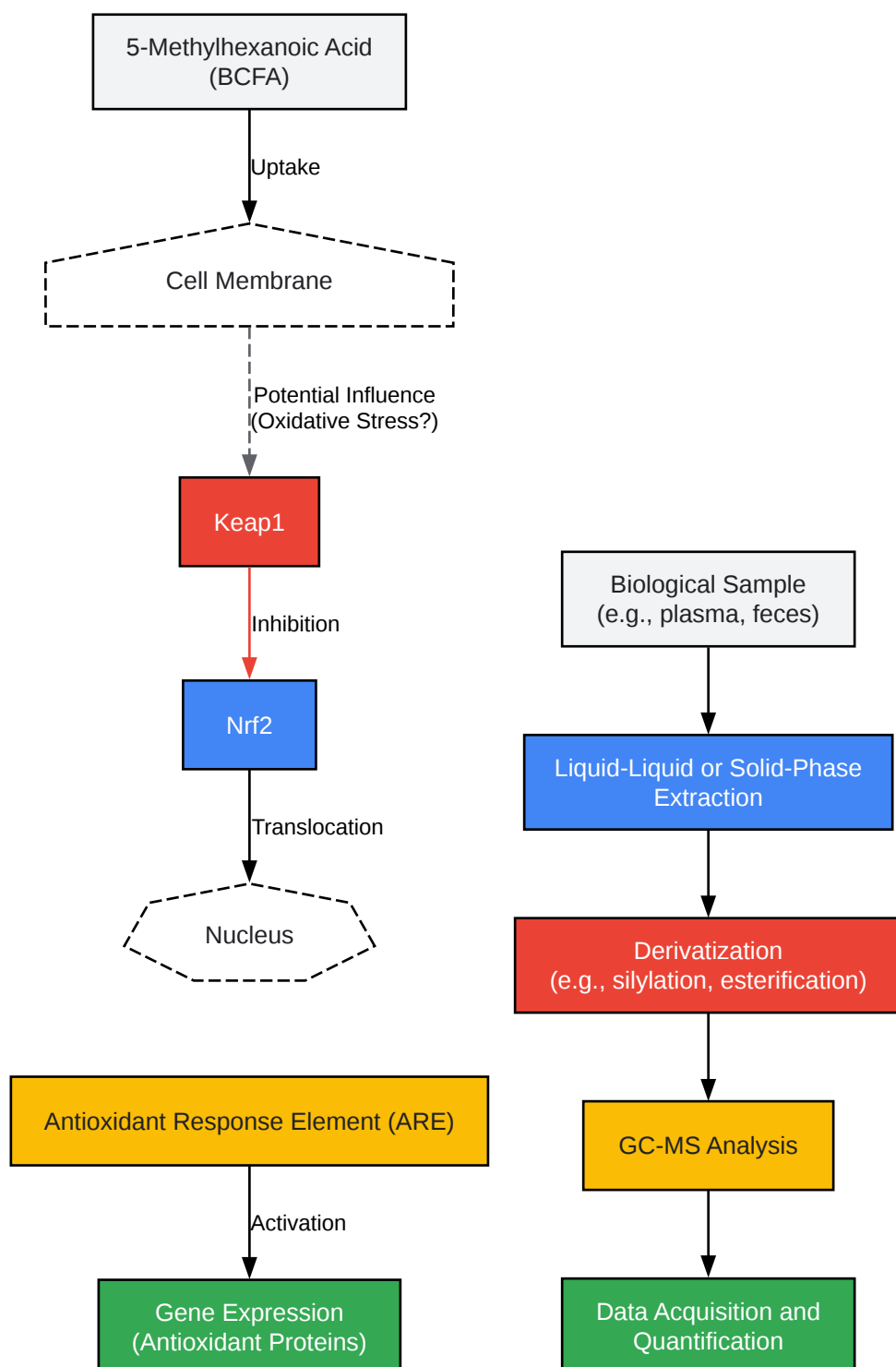
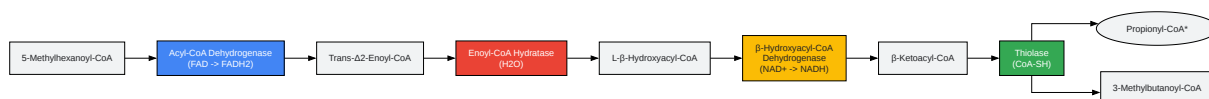
- **Reaction:** The nitrile group of (S)-3-cyano-5-methylhexanoate is reduced to a primary amine.
- **Catalyst:** A heterogeneous catalyst such as sponge nickel is commonly used.
- **Conditions:** The hydrogenation is performed in a solvent system like water and ethanol in the presence of a base (e.g., potassium hydroxide) under hydrogen pressure.
- **Work-up:** The crude product is crystallized from a mixture of ethanol, water, and acetic acid to yield pure (S)-(+)-3-(aminomethyl)-**5-methylhexanoic acid**.

## Metabolism of 5-Methylhexanoic Acid

As a branched-chain fatty acid, **5-methylhexanoic acid** is expected to undergo metabolism primarily through the  $\beta$ -oxidation pathway to generate energy.<sup>[1]</sup> This process occurs within the mitochondria and peroxisomes.<sup>[7]</sup>

### Beta-Oxidation Pathway

The  $\beta$ -oxidation of **5-methylhexanoic acid** involves a series of enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA molecule.



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